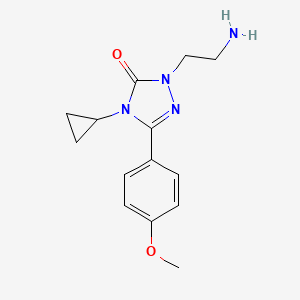

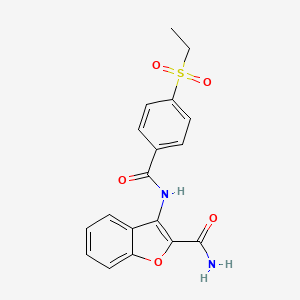

![molecular formula C18H11BrN2S B2869834 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-87-0](/img/structure/B2869834.png)

2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide was achieved through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the central chiral methine-C8 atom in 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is connected to (4-bromophenyl)sulfanyl, phenylethanone, and methoxy groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in alkaline medium followed by reduction of the corresponding ketone led to the formation of a new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “2-[(4-Bromophenyl)sulfanyl]-6-chlorophenyl}methanol” has a molecular formula of C13H10BrClOS, an average mass of 329.640 Da, and a monoisotopic mass of 327.932404 Da .Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Chemistry

Compounds containing bromophenyl, sulfanyl, and nicotinonitrile groups have been extensively studied for their versatile roles in organic synthesis. For instance, the synthesis and antimicrobial evaluation of novel heterocyclic compounds incorporating sulfamoyl moiety highlight the significance of such structural features in developing antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). These compounds' synthetic routes often involve reactions that could be relevant to derivatives of 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile, reflecting its potential utility in synthesizing biologically active molecules.

Material Science and Membrane Technology

In material science, particularly in the development of proton exchange membranes for fuel cells, compounds with sulfonic acid groups linked to aromatic ethers have shown promising properties. For example, poly(arylene ether) derivatives with pendant phenyl sulfonic acids exhibit high ion exchange capacities and proton conductivities, suggesting that bromophenyl and sulfanyl-containing compounds might also find applications in this field (Kim, Robertson, Kim, & Guiver, 2009).

Biological Applications

The presence of bromophenyl and sulfanyl groups is common in molecules with potential biological activities. For instance, bromophenol derivatives from marine sources have been investigated for their bioactivities, including anticancer properties (Zhao et al., 2004). Similarly, the structural analogy suggests that this compound could be a precursor or a candidate for biological evaluation in drug discovery and development processes.

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “2-[(4-bromophenyl)sulfanyl]acetic acid” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINRMHOXLBGYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

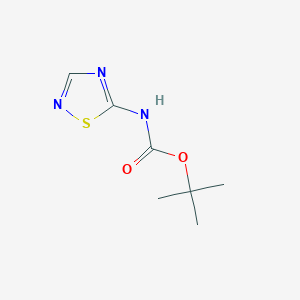

![N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2869753.png)

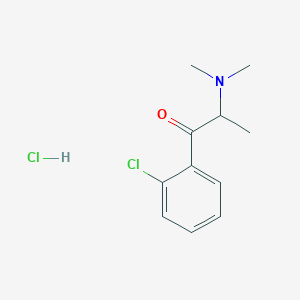

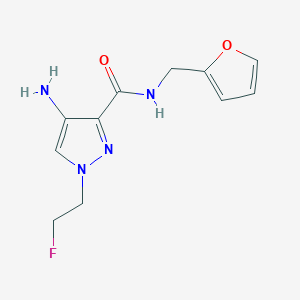

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)

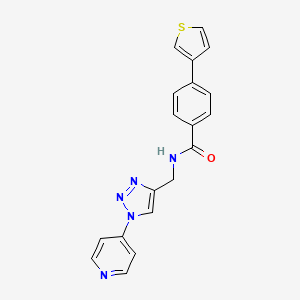

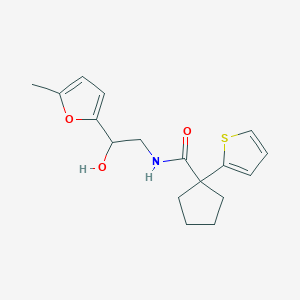

![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2869755.png)

![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)

![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2869766.png)

![(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol](/img/structure/B2869774.png)